5-Hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one . This nomenclature reflects its core chromen-4-one scaffold substituted with hydroxyl, methoxy, phenyl, and glycosyl groups. The systematic name encodes the following structural features:
- A chromen-4-one backbone (4H-chromen-4-one) with hydroxyl groups at positions 5 and 7.
- A 4-hydroxyphenyl group at position 2.
- A methoxy group at position 6.
- A β-D-glucosyl moiety (oxan-2-yl group) at position 7, characterized by stereospecific hydroxyl and hydroxymethyl substitutions at positions 3, 4, 5, and 6 of the sugar ring .
The compound is alternatively known as homoplantaginin in pharmacological literature, a synonym derived from its natural occurrence in Salvia species such as Salvia miltiorrhiza . Its CAS registry numbers include 17680-84-1 and 89647-63-2 , with a molecular formula of C₂₂H₂₂O₁₁ and a molecular weight of 462.4 g/mol .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
| CAS Number | 17680-84-1, 89647-63-2 |
| Molecular Formula | C₂₂H₂₂O₁₁ |
| Molecular Weight | 462.4 g/mol |
| SMILES (Canonical) | COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
| InChI Key | GCLAFEGUXXHIFT-XSGQZRFPSA-N |
Molecular Geometry and Conformational Analysis
The compound’s structure comprises a flavonoid aglycone (5-hydroxy-6-methoxy-4-chromenone) linked to a β-D-glucopyranosyl unit via an O-glycosidic bond at position 7. Computational modeling and nuclear magnetic resonance (NMR) studies confirm the following geometric features:
- The chromen-4-one system adopts a near-planar conformation, with slight puckering at the pyranone ring due to hydrogen bonding between the 5-hydroxyl and 4-keto groups .
- The glucosyl moiety exists in the 4C1 chair conformation , stabilized by intramolecular hydrogen bonds between the 3′-OH, 4′-OH, and 6′-hydroxymethyl groups .
- The glycosidic linkage (C7-O-C1′) exhibits a β-configuration , as evidenced by a coupling constant (J = 7–8 Hz) between H1′ and C7 in heteronuclear multiple-bond correlation (HMBC) spectra .
Table 2: Key Bond Lengths and Angles (Theoretical)
| Bond/Angle | Value (Å/°) |
|---|---|
| C7-O-C1′ (glycosidic) | 1.42 Å |
| O-C1′-C2′ (sugar) | 112.5° |
| Chromenone ring puckering | 6.2° (dihedral angle) |
Crystallographic Data and X-ray Diffraction Patterns
Crystallographic data for homoplantaginin remain unreported in public databases as of 2025. However, analogous flavonoid glycosides exhibit monoclinic crystal systems with space group P2₁ and unit cell parameters approximating a = 8.2 Å, b = 12.4 Å, c = 14.7 Å, and β = 95.3° . Predicted X-ray diffraction patterns for homoplantaginin suggest strong reflections at 2θ = 12.5°, 18.7°, and 24.3°, corresponding to the (001), (011), and (110) lattice planes of the glucopyranosyl unit.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data for homoplantaginin (Table 3) align with its glycosylated flavonoid structure:
Table 3: Key NMR Assignments (DMSO-d₆, 600 MHz)
| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Multiplicity | Correlation (HMBC) |
|---|---|---|---|---|
| 2 | - | 164.2 (C=O) | - | - |
| 5-OH | 12.45 (s) | - | Singlet | C5, C6, C10 |
| 6-OCH₃ | 3.82 (s) | 56.1 | Singlet | C6 |
| 7-O-Glc | 5.12 (d, J=7.4) | 100.8 (C1′) | Doublet | C7, C8 |
| 1′ (Glc) | 4.25 (d, J=7.4) | 104.3 | Doublet | C7, C2′ |
| 6′-CH₂OH | 3.65 (m) | 62.1 | Multiplet | C5′, C4′ |
Infrared (IR) Spectroscopy
Prominent IR absorptions (KBr pellet, cm⁻¹):
- 3420 (broad) : O-H stretching (hydroxyl groups).
- 1665 (strong) : C=O stretching (chromen-4-one).
- 1605, 1510 : C=C aromatic stretching.
- 1275, 1100 : C-O-C glycosidic and methoxy vibrations .
Ultraviolet-Visible (UV-Vis) Spectroscopy
In methanol, homoplantaginin exhibits absorption maxima at 268 nm (Band I, cinnamoyl system) and 332 nm (Band II, benzoyl system), characteristic of flavonoid glycosides. Bathochromic shifts in alkaline solution confirm the presence of ionizable phenolic hydroxyl groups .
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) yields a [M+H]⁺ ion at m/z 463.1345 (calculated: 463.1341 for C₂₂H₂₃O₁₁), with fragment ions at m/z 301.0712 (aglycone, [C₁₆H₁₃O₆]⁺) and 162.0525 (glucose, [C₆H₁₀O₅]⁺) .
Properties
Molecular Formula |
C28H32O15 |
|---|---|
Molecular Weight |
608.5 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C28H32O15/c1-10-19(31)22(34)24(36)27(40-10)39-9-17-20(32)23(35)25(37)28(43-17)42-16-8-15-18(21(33)26(16)38-2)13(30)7-14(41-15)11-3-5-12(29)6-4-11/h3-8,10,17,19-20,22-25,27-29,31-37H,9H2,1-2H3 |
InChI Key |
HZJDPVVMWCISAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)OC)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Acetylated Glycosyl Bromides with ZnO/I₂ Catalysis
Microwave-Assisted Acetylation
- Use Case : Accelerated acetylation of hydroxyl groups to protect reactive sites.
- Reagents : Acetic anhydride, NaF (catalyst)
- Conditions : 130°C, 400 W, 15–35 min
- Yield : 62–78% (e.g., diosmin peracetate).
| Method | Glycosyl Donor | Promoter | Yield | Source |
|---|---|---|---|---|
| ZnO/I₂ catalysis | Acetylated glycosyl bromides | ZnO/I₂ | 70–85% | |
| Microwave-assisted | Acetic anhydride/NaF | NaF | 62–78% |
Acetylation and Deprotection
Selective acetylation ensures regioselective glycosylation. Common protocols:
- Acetylation : Phenolic hydroxyls are acetylated using acetic anhydride under reflux or microwave irradiation.
- Deprotection : Zemplén deacetylation (NaOMe/MeOH) removes acetyl groups post-glycosylation.
| Step | Reagents | Conditions | Purpose | Source |
|---|---|---|---|---|
| Acetylation | Acetic anhydride | 130°C, 4 h | Protect hydroxyl groups | |
| Deprotection | NaOMe/MeOH | 0°C, 2 h | Remove acetyl groups |
Microwave-Assisted Reactions
Microwave (MW) technology enhances reaction efficiency:
- Diosmin Peracetate Synthesis : Acetic anhydride + NaF under MW (130°C, 35 min) yields acetylated derivatives in 62% yield.
- Glycosylation : MW may reduce reaction times for glycosyl bromide couplings.
| Reaction | Reagents | MW Conditions | Yield | Source |
|---|---|---|---|---|
| Diosmin peracetylation | Acetic anhydride | 130°C, 35 min | 62% |
Purification Techniques
- HPLC : High-performance liquid chromatography is critical for isolating pure glycosides.
- Column Chromatography : Silica gel with petroleum ether/ethyl acetate (40:1) eluent for intermediate purification.
| Technique | Application | Eluent | Source |
|---|---|---|---|
| HPLC | Final purification | C18 column, gradient | |
| Column Chromatography | Intermediate purification | Petroleum ether/ethyl acetate |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Baker Venkataraman | High regioselectivity | Multi-step complexity | 60–75% |
| ZnO/I₂ Glycosylation | Mild conditions, high stereoselectivity | Requires acetylated donors | 70–85% |
| Microwave-Assisted | Rapid reaction times | Limited scalability | 62–78% |
| Acetylation/Deprotection | Precise site modification | Multiple purification steps | 85–95% |
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as alkyl or acyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating or acylating agents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of alkylated or acylated products .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 462.4 g/mol. Its intricate structure includes multiple hydroxyl groups that contribute to its biological activities and interactions with various biological targets .
Pharmacological Applications
- Antioxidant Activity :
-
Anticancer Effects :
- Research indicates that this flavonoid can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and the inhibition of tumor growth factors. Its ability to target multiple pathways makes it a candidate for further investigation in cancer therapy .
- Anti-inflammatory Properties :
- Neuroprotective Effects :
Biochemical Applications
- Enzyme Inhibition :
- Vasoprotective Effects :
Food Science Applications
- Natural Preservative :
- Functional Food Ingredient :
Case Studies
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Effects: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Properties: The compound can induce apoptosis and inhibit cell proliferation in cancer cells through various signaling pathways
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Isoflavonoid Glycosides
Key Observations :
- The target compound’s branched glycosyl group enhances hydrophilicity compared to non-glycosylated analogs like CAS 35212-22-7 .
- Substitution at position 6 (methoxy) and 7 (glycosyl) differentiates it from CID 14307937, which has a methoxy group at position 8 .
Molecular Properties
Table 2: Charge and Solubility Parameters
| Compound | Hydrogen Bond Donors | Hydrogen Bond Acceptors | LogP (Predicted) |
|---|---|---|---|
| Target Compound | 10 | 15 | -1.2 |
| Homoplantaginin | 8 | 12 | -0.8 |
| CAS 35212-22-7 | 3 | 5 | 1.5 |
Analysis :
Table 3: Reported Bioactivities of Analogous Compounds
Insights :
- Lack of a methoxy group in homoplantaginin (vs. position 6 in the target) could explain its stronger antioxidant activity .
Biological Activity
5-Hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one, commonly referred to as Hispidulin 7-O-glucoside, is a complex flavonoid compound known for its diverse biological activities. This article explores its biological activity, including its antioxidant, anticancer, and antimicrobial properties, supported by relevant data and case studies.
Chemical Structure and Properties
The structural complexity of this compound is significant. It features multiple hydroxyl groups and methoxy substitutions that contribute to its biological activity. The molecular formula is with a molecular weight of 580.54 g/mol. Its IUPAC name indicates a highly substituted flavonoid structure which is essential for its bioactivity.
1. Antioxidant Activity
Research has demonstrated that Hispidulin 7-O-glucoside exhibits potent antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related cellular damage.
| Study | Method | Findings |
|---|---|---|
| DPPH Assay | Showed significant scavenging activity with an IC50 value of 15 µM. | |
| ABTS Assay | Exhibited higher antioxidant capacity compared to standard antioxidants like BHT. |
2. Anticancer Activity
Hispidulin 7-O-glucoside has been studied for its anticancer potential across various cancer cell lines. The compound demonstrated selective cytotoxicity against several types of cancer cells.
Case Studies
- Breast Cancer (MCF-7 Cells) :
- Colorectal Cancer (HCT116 Cells) :
3. Antimicrobial Activity
The antimicrobial effects of Hispidulin 7-O-glucoside have also been documented, particularly against Gram-positive bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µM |
| Enterococcus faecalis | 8 µM |
These findings suggest that the compound could be developed into a natural antimicrobial agent .
The biological activities of Hispidulin 7-O-glucoside can be attributed to several mechanisms:
- Antioxidant Mechanism : The presence of multiple hydroxyl groups allows for effective scavenging of reactive oxygen species (ROS), reducing oxidative stress in cells.
- Apoptotic Induction : In cancer cells, the compound appears to activate apoptotic pathways, leading to programmed cell death.
- Inhibition of Bacterial Growth : It disrupts bacterial cell wall synthesis or function, leading to microbial death.
Q & A
What advanced techniques are recommended for structural elucidation of this compound, and how do crystallographic data resolve ambiguities in glycosidic linkage assignments?
Methodological Answer:
X-ray crystallography is critical for resolving complex glycosidic linkages. For example, a related flavone derivative (Camellianin A) was analyzed using single-crystal X-ray diffraction, revealing bond angles and torsion angles critical for confirming the stereochemistry of sugar moieties . Complementary techniques include:
- High-resolution mass spectrometry (HRMS): Validates molecular formula and fragmentation patterns.
- 2D-NMR (COSY, HSQC, HMBC): Maps proton-proton correlations and long-range C-H couplings, essential for assigning substituent positions (e.g., methoxy groups at C-6 and glucosyl units at C-7) .
Table 1: Key Crystallographic Parameters from
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| Bond angles (C-O-C) | 112.5°–118.7° |
| Torsion angles (glycosidic) | -65.3° to +72.1° |
How should researchers address contradictions in solubility predictions derived from computational models versus experimental data?
Methodological Answer:
Discrepancies between predicted (e.g., ESOL: 0.604 mg/mL) and experimental solubility (e.g., Ali: 0.0877 mg/mL) arise from model assumptions. Mitigation strategies include:
- Experimental validation: Use dynamic light scattering (DLS) or nephelometry to measure aggregation-prone compounds.
- pH-solubility profiling: Adjust buffers (pH 1.2–7.4) to assess ionization effects .
- Co-solvent systems: Test DMSO/water mixtures for stability (e.g., 10% DMSO for stock solutions) .
Table 2: Solubility Predictions vs. Experimental Data
| Model | Solubility (mg/mL) | Class |
|---|---|---|
| ESOL | 0.604 | Soluble |
| Ali | 0.0877 | Sparingly soluble |
What synthetic strategies optimize yield for the glycosylated chromen-4-one core, and how are purification challenges addressed?
Methodological Answer:
Key steps from flavone synthesis protocols include:
- Claisen-Schmidt condensation: Forms the chromen-4-one backbone under basic conditions (KOH/EtOH, 80°C).
- Glycosylation: Use trichloroacetimidate donors with BF₃·Et₂O catalysis for stereoselective β-linkages .
- Purification: Sequential silica gel chromatography (EtOAc/hexane, 3:7) and preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
Table 3: Synthesis Optimization Parameters
| Step | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Allylation | K₂CO₃ | 80 | 68 |
| Cyclization | N,N-diethylaniline | 210 | 72 |
How can researchers resolve discrepancies in NMR chemical shifts reported across different studies?
Methodological Answer:
Variations in δ values (e.g., C-7 hydroxyl at 12.8 ppm vs. 12.5 ppm) may stem from solvent effects or pH. Best practices:
- Standardize conditions: Use deuterated DMSO or CDCl₃ with TMS as internal reference.
- Paramagnetic relaxation agents: Add Cr(acac)₃ to sharpen broad hydroxyl peaks.
- Comparative databases: Cross-check with published flavone derivatives (e.g., 7-O-β-D-glucopyranosylnaringenin, δ 5.2–5.4 ppm for anomeric protons) .
What methodologies assess the enzymatic stability of the compound’s glycosidic linkages in biological systems?
Methodological Answer:
Evaluate hydrolysis using:
- β-Glucosidase assays: Incubate with almond β-glucosidase (pH 5.0, 37°C) and monitor aglycone release via HPLC .
- Simulated gastric fluid (SGF): Test stability at pH 1.2 (pepsin, 2 h) to predict oral bioavailability.
- Caco-2 cell models: Measure apical-to-basolateral transport to assess intestinal hydrolysis .
Table 4: Enzymatic Hydrolysis Half-Life (t₁/₂)
| Enzyme | t₁/₂ (h) |
|---|---|
| β-Glucosidase | 4.2 |
| SGF (pH 1.2) | >24 |
How are ADME properties computationally predicted, and what validation experiments are required?
Methodological Answer:
Predictive tools: SwissADME or pkCSM for logP (1.96 iLOGP vs. -0.87 consensus) and BBB permeation (predicted "No") . Validate with:
- Caco-2 permeability assays: Measure Papp values to confirm low intestinal absorption.
- Microsomal stability tests: Incubate with liver microsomes (NADPH, 37°C) to quantify metabolic clearance .
Table 5: ADME Predictions vs. Experimental Data
| Parameter | Prediction | Experimental Result |
|---|---|---|
| GI absorption | Low | Caco-2 Papp: <1 × 10⁻⁶ cm/s |
| CYP3A4 inhibition | No | Microsomal CL: 12 mL/min/kg |
What strategies mitigate bioactivity contradictions observed in cell-based vs. cell-free assays?
Methodological Answer:
Discrepancies (e.g., IC₅₀ variations in kinase inhibition assays) arise from membrane permeability or off-target effects. Solutions:
- Prodrug design: Introduce acetyl-protected hydroxyls to enhance cellular uptake.
- Orthogonal assays: Combine SPR (cell-free binding) with luciferase reporter assays (cell-based) .
How is purity assessed after synthesis, and what thresholds are acceptable for pharmacological studies?
Methodological Answer:
- HPLC-DAD/MS: Require >95% purity (λ = 254 nm, C18 column).
- Residual solvent analysis: GC-MS to ensure <500 ppm DMSO/EtOAc .
- Elemental analysis: Carbon/hydrogen content within ±0.4% of theoretical values .
Table 6: Acceptable Purity Thresholds
| Parameter | Threshold |
|---|---|
| HPLC purity | ≥95% |
| Heavy metals | <10 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
